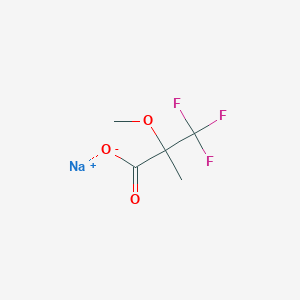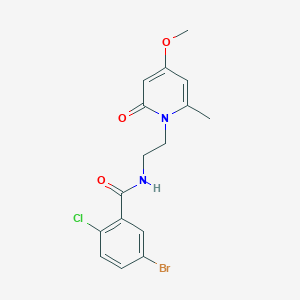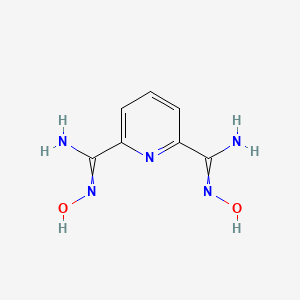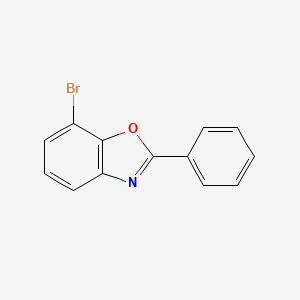
Sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate, also known as TFMP-Na, is a chemical compound widely used in scientific research. It is a sodium salt of trifluoro-2-methoxy-2-methylpropanoic acid, which is a colorless and odorless liquid. TFMP-Na is a versatile reagent that can be used in various chemical reactions, and it has gained significant attention due to its unique properties.
Mécanisme D'action
The mechanism of action of Sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate is not fully understood. However, it is believed that it acts as a nucleophile in some reactions, where it can attack electrophilic centers. This compound can also act as a base in some reactions, where it can deprotonate acidic centers. The unique properties of this compound make it a valuable reagent in many chemical reactions.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects. It is not used as a drug, and there is no information on its toxicity or pharmacokinetics. This compound is only used in laboratory settings, and it is handled with appropriate safety measures.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate has several advantages for laboratory experiments. It is a versatile reagent that can be used in various chemical reactions. It is also relatively easy to synthesize, and it is commercially available. Additionally, this compound is stable and can be stored for long periods without significant degradation.
However, there are some limitations to using this compound in laboratory experiments. It is a highly reactive reagent, and it can be challenging to control its reaction rate. Additionally, this compound can react with some solvents, such as alcohols, which can limit its use in some reactions.
Orientations Futures
Sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate has gained significant attention in recent years due to its unique properties. There are several future directions that researchers can explore to further understand the mechanism of action of this compound and its potential applications. Some of these directions include:
1. Exploring the use of this compound as a catalyst in new reactions.
2. Investigating the use of this compound as a protecting group for other functional groups.
3. Developing new synthetic routes for this compound that are more efficient and environmentally friendly.
4. Studying the reactivity of this compound with different functional groups to understand its selectivity in reactions.
In conclusion, this compound is a versatile reagent that has gained significant attention in scientific research. It has several advantages for laboratory experiments, and its unique properties make it a valuable tool for organic synthesis. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in synthetic chemistry.
Méthodes De Synthèse
Sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate can be synthesized by reacting trifluoro-2-methoxy-2-methylpropanoic acid with sodium hydroxide. The reaction takes place in water, and the resulting product is a white crystalline powder. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate is widely used in scientific research as a reagent for various chemical reactions. It is commonly used in the synthesis of organic compounds, such as esters, amides, and ketones. This compound is also used as a catalyst in some reactions, such as the Michael addition reaction. Additionally, this compound can be used as a protecting group for carboxylic acids, which allows for selective reactions to occur.
Propriétés
IUPAC Name |
sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3.Na/c1-4(11-2,3(9)10)5(6,7)8;/h1-2H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKWLRPZYWEFRP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])(C(F)(F)F)OC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-7-[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2910709.png)

![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2910711.png)


![3-[(2,2-Dimethyloxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2910718.png)



![Tricyclo[4.4.0.03,8]decan-2-amine;hydrochloride](/img/structure/B2910727.png)
![2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2910728.png)

![3-(Cyclopropylmethyl)-2-(2-methylprop-2-enylsulfanyl)thieno[3,2-d]pyrimidin-4-one](/img/structure/B2910730.png)